molecular formula C10H8N2O2S B13155948 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13155948
M. Wt: 220.25 g/mol
InChI Key: LSXQZHROMQHDHO-UHFFFAOYSA-N
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Description

4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-thiophenecarboxaldehyde with 4-methyl-2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The resulting intermediate is then oxidized to form the carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrimidine rings provide structural features that facilitate interactions with biological targets.

Comparison with Similar Compounds

  • 2-(Thiophen-3-yl)pyrimidine-5-carboxylic acid
  • 4-Methyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid
  • 4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid

Comparison: 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the thiophene ring at the 3-position of the pyrimidine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive molecule compared to similar compounds with different substituent positions or ring systems.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-methyl-2-thiophen-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14)

InChI Key

LSXQZHROMQHDHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CSC=C2

Origin of Product

United States

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